molecular formula C14H21Cl2N3 B2543584 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride CAS No. 2418704-89-7

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride

Cat. No.: B2543584
CAS No.: 2418704-89-7
M. Wt: 302.24
InChI Key: BGEOAEMBFACDLS-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride is a valuable chemical scaffold for advanced antimicrobial research and the development of novel heterocyclic compounds. The core imidazole structure is a privileged motif in medicinal chemistry, known for its ability to interact with diverse biological targets . The inclusion of a tert-butyl moiety is a strategic modification noted in antibiotic research for its role in enhancing metabolic stability by blocking oxidative metabolic soft spots, thereby potentially extending the compound's biological half-life and efficacy . This is particularly relevant in the design of new anti-infective agents, such as the phenylthiazole class of antibiotics, which show potent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the amine functionality on the imidazole ring makes this compound a promising precursor for the synthesis of more complex molecular architectures. It can serve as a key building block in diversity-oriented synthesis for creating fused heterocyclic systems, which are central to drug discovery efforts . As a bidentate ligand, it can also coordinate to various metal ions, facilitating its application in catalytic systems and materials science . This dihydrochloride salt is intended for research applications in medicinal chemistry, pharmacology, and organic synthesis. It is provided For Research Use Only (RUO).

Properties

IUPAC Name

5-tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-14(2,3)11-12(15)17(4)13(16-11)10-8-6-5-7-9-10;;/h5-9H,15H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEOAEMBFACDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N(C(=N1)C2=CC=CC=C2)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The tert-butyl, methyl, and phenyl groups are introduced through specific reactions such as alkylation and arylation. For example, tert-butylation can be achieved using tert-butyl chloride in the presence of a strong base.

    Amine Group Addition: The amine group is introduced through nucleophilic substitution reactions.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Amine Derivatives

The following compounds share structural similarities (e.g., tert-butyl groups, aromatic amines, or heterocyclic cores) and are compared based on substituent patterns, physicochemical properties, and synthesis routes.

Compound Name Core Structure Substituents Molecular Weight Key Properties References
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-tert-butylphenyl at position 5 249.3 g/mol High thermal stability; used in corrosion inhibitors or agrochemical intermediates
5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 4-tert-butylphenyl at position 5 216.3 g/mol Exhibits antifungal activity; synthesized via cyclization of thiosemicarbazides
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole 4-chloro-2-fluorobenzyl at position 5 242.7 g/mol Bioactive against kinases; halogen substituents enhance lipophilicity
{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride Oxadiazole Ethylthio at position 5; hydrochloride salt 221.7 g/mol Improved solubility due to hydrochloride salt; used in antiviral research

Substituent Effects on Physicochemical Properties

  • Halogenated substituents : The 4-chloro-2-fluorobenzyl group in 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine increases electronegativity and resistance to metabolic degradation .
  • Salt forms : Dihydrochloride or hydrochloride salts (e.g., 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine;dihydrochloride and the oxadiazole derivative ) improve aqueous solubility, critical for drug formulation.

Limitations and Data Gaps

  • No direct data on this compound’s bioactivity, stability, or synthesis are available in the provided evidence.

Biological Activity

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine is characterized by the following chemical structure:

  • Molecular Formula : C13H18Cl2N4
  • Molecular Weight : 303.22 g/mol

The compound features an imidazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor interaction.

Antioxidant Properties

Research indicates that compounds with imidazole structures often exhibit antioxidant activities. For instance, studies have shown that related imidazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is typically assessed using assays measuring the reduction of reactive oxygen species (ROS) and lipid peroxidation levels.

StudyMethodologyFindings
Valenzuela et al. (1986)Rat liver microsomal assaysShowed differential effects on lipid peroxidation induced by t-butyl hydroperoxide, suggesting potential protective effects against oxidative damage.
Ganodermanondiol StudyHepG2 cell line exposure to t-BHPDemonstrated protective effects against t-BHP-induced hepatotoxicity through Nrf2 pathway activation, highlighting the importance of antioxidant mechanisms in imidazole derivatives.

Enzyme Inhibition

Imidazole compounds are known to interact with various enzymes, acting as inhibitors or modulators. The specific activity of 5-tert-butyl-3-methyl-2-phenylimidazol-4-amine in inhibiting certain enzymes remains to be fully elucidated, but related compounds have shown promise in inhibiting carbohydrate-hydrolyzing enzymes and other targets.

Enzyme TargetInhibition TypeReference
Carbohydrate-hydrolyzing enzymesCompetitive inhibition observed in similar imidazole derivativesMDPI Molecules (2022)

The biological activity of 5-tert-butyl-3-methyl-2-phenylimidazol-4-amine can be attributed to several mechanisms:

  • Radical Scavenging : The imidazole ring can donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Modulation : The compound may bind to active sites of enzymes, altering their activity.
  • Cell Signaling Pathways : Potential activation of pathways like Nrf2 may enhance cellular defense mechanisms against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of imidazole derivatives:

  • Protective Effects Against Oxidative Stress : A study on HepG2 cells demonstrated that treatment with an imidazole derivative significantly reduced markers of oxidative stress when exposed to t-BHP.
    "6-Shogaol fully prevented HepG2 cell death caused by tBHP" .
  • Antioxidant Mechanisms : Research has highlighted that certain imidazole compounds can upregulate antioxidant enzymes, providing a protective effect against cellular damage.
  • Potential Therapeutic Applications : Given the compound's structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases.

Q & A

Q. What are the critical safety considerations when handling 5-Tert-butyl-3-methyl-2-phenylimidazol-4-amine dihydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety protocols, including wearing protective gear (gloves, lab coats, goggles) and working in well-ventilated areas or fume hoods. The compound’s acute toxicity via oral, dermal, or inhalation routes (Category 4 under EU-GHS/CLP) necessitates precautions such as using filter-tipped pipettes to avoid cross-contamination and employing sealed systems for reactions involving volatile byproducts. Waste must be segregated and disposed of via certified hazardous waste management services .

Q. What preliminary analytical techniques are recommended for confirming the identity and purity of this compound?

  • Methodological Answer : Initial characterization should combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying tert-butyl and phenyl substituents) and high-performance liquid chromatography (HPLC) to assess purity. Elemental analysis (EA) can validate stoichiometry. Researchers should independently verify vendor-provided data, as commercial sources often lack analytical validation .

Q. How can researchers mitigate challenges in synthesizing this compound due to steric hindrance from the tert-butyl group?

  • Methodological Answer : Steric hindrance can be addressed by optimizing reaction conditions, such as using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and elevated temperatures (80–120°C) to overcome kinetic barriers. Catalytic systems like Pd/C or Ru-based catalysts may improve yields in coupling reactions involving bulky substituents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A central composite design (CCD) can systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield while minimizing side reactions. For example, a 3-factor CCD with 20 experimental runs can identify nonlinear interactions between parameters. Response surface methodology (RSM) then pinpoints optimal conditions, reducing trial-and-error experimentation by >50% .

Q. What computational strategies are effective in predicting reaction pathways and intermediates for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates, such as the formation of the imidazole ring. Coupling DFT with machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) accelerates pathway prediction. For instance, ML models can prioritize solvent-catalyst combinations with >90% accuracy, validated by experimental kinetics .

Q. How should discrepancies in spectroscopic data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR absorption bands require cross-validation via 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. X-ray crystallography provides definitive structural confirmation. If purity is suspected, LC-MS can detect trace impurities (e.g., dehydrohalogenation byproducts). Theoretical models should be recalibrated using experimental data to refine computational parameters .

Q. What methodologies optimize multi-step synthesis involving sensitive functional groups in this compound?

  • Methodological Answer : For amine-sensitive steps (e.g., diazotization), protecting groups like Boc (tert-butoxycarbonyl) can shield reactive sites. Reductive amination steps benefit from flow chemistry systems to control exothermicity and improve reproducibility. Real-time monitoring via in-situ FTIR ensures intermediate stability. Post-synthesis, column chromatography with silica gel modified with NH4OAc enhances separation of polar intermediates .

Q. How can researchers address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC50 values across assays) require rigorous dose-response validation using orthogonal assays (e.g., fluorescence-based vs. radiometric). Batch-to-batch variability should be ruled out via QC profiling (HPLC, EA). Additionally, molecular dynamics simulations can assess target binding consistency under different experimental conditions (pH, ionic strength) .

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